Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate

Catalog No.
S14472763
CAS No.
M.F
C18H25N3O2
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-ind...

Product Name

Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate

IUPAC Name

ethyl 2-[1-[(1-methylpiperidin-3-yl)methyl]indazol-3-yl]acetate

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H25N3O2/c1-3-23-18(22)11-16-15-8-4-5-9-17(15)21(19-16)13-14-7-6-10-20(2)12-14/h4-5,8-9,14H,3,6-7,10-13H2,1-2H3

InChI Key

KTVMEMDWFSFQIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NN(C2=CC=CC=C21)CC3CCCN(C3)C

Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate is a synthetic compound characterized by its complex structure, which includes an ethyl ester functional group, a piperidine moiety, and an indazole ring. Its molecular formula is C18H25N3O2C_{18}H_{25}N_{3}O_{2} with a molecular weight of approximately 315.41 g/mol . The compound is notable for its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate can be attributed to the presence of functional groups such as the ester and the indazole. Common reactions may include:

  • Ester Hydrolysis: The ethyl ester can undergo hydrolysis in the presence of water or aqueous acid/base to yield the corresponding acid and alcohol.
  • Nucleophilic Substitution: The indazole nitrogen could participate in nucleophilic substitution reactions, potentially reacting with electrophiles.
  • Alkylation: The piperidine nitrogen can be alkylated under appropriate conditions, leading to derivatives with varied biological properties.

Preliminary studies suggest that compounds containing indazole and piperidine structures exhibit various biological activities, including:

  • Antidepressant Effects: Similar compounds have shown potential as antidepressants due to their ability to modulate neurotransmitter systems.
  • Antitumor Activity: Indazole derivatives are often explored for their anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells.
  • Antimicrobial Properties: Some related compounds have demonstrated efficacy against bacterial and fungal strains, suggesting that ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate may also possess similar activities.

Synthesis of ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of Indazole: Starting from readily available precursors, an indazole ring can be formed through cyclization reactions.
  • Piperidine Alkylation: The piperidine moiety can be introduced via alkylation of a suitable piperidine derivative with an appropriate alkyl halide.
  • Esterification: Finally, the indazole compound can be reacted with ethyl acetate in the presence of acid catalysts to yield the final ester product.

Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antidepressants or anticancer agents.
  • Research: Used in studies investigating the pharmacological effects of indazole derivatives on various biological systems.

Interaction studies with ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate could focus on:

  • Receptor Binding Assays: Evaluating its affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) to understand its mechanism of action.
  • Metabolic Stability: Investigating how the compound is metabolized by liver enzymes to predict its pharmacokinetic profile.

Ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate shares structural features with several other compounds. Here are some similar compounds for comparison:

Compound NameMolecular FormulaKey Features
Ethyl 2-(1-methylpiperidin-4-yl)acetateC10H19NO2C_{10}H_{19}NO_{2}Contains a piperidine structure but lacks the indazole ring.
N-Methyl-2-(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)ethanesulfonamide hydrochlorideC17H26ClN3O2SC_{17}H_{26}ClN_{3}O_{2}SSimilar piperidine and indole structure with additional sulfonamide functionality.
Ethyl 2-(2-(1H-indol-3-yl)methyl)-1H-indol-3-carboxylateC21H18N2O3C_{21}H_{18}N_{2}O_{3}Contains two indole units, enhancing potential biological activity.

The uniqueness of ethyl 2-(1-((1-methylpiperidin-3-yl)methyl)-1H-indazol-3-yl)acetate lies in its specific combination of an indazole structure with a piperidine side chain, which may confer distinct pharmacological properties compared to other similar compounds.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

315.19467705 g/mol

Monoisotopic Mass

315.19467705 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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